![molecular formula C22H27N3O3 B2484821 N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide CAS No. 318256-28-9](/img/structure/B2484821.png)
N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
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Description
N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~3~-(tert-butyl)-N~2~-(4-methoxyphenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N-Heterocyclic Amines : This compound belongs to the class of N-heterocyclic amines, which are essential building blocks in drug discovery. Researchers explore their reactivity and use them as precursors for active pharmaceutical ingredients (APIs), bioactive molecules, and natural products .
- Pyrazole Derivatives : Pyrazole is a five-membered heterocycle with two adjacent nitrogen atoms. Derivatives of pyrazole exhibit diverse physiological and pharmacological activities. This compound could serve as a scaffold for novel drug candidates .
- Reductive Amination : The reductive amination process, which involves the introduction of an amine group, is widely used in pharmaceutical synthesis. This compound’s structure makes it amenable to such reactions, allowing for the construction of C–N bonds efficiently .
- The one-pot, two-step synthesis of this compound proceeds via a solvent-free condensation/reduction reaction sequence. This method offers operational ease, short reaction times, and avoids the need for isolation and purification of intermediates .
- The tert-butyl ester functionality is relevant in polymer synthesis. Tertiary butyl esters find applications in creating functionalized polymers with specific properties .
Medicinal Chemistry and Drug Discovery
Organic Synthesis
Solvent-Free Synthesis
Polymer Chemistry
properties
IUPAC Name |
3-N-tert-butyl-2-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-22(2,3)24-20(26)19-13-15-7-5-6-8-16(15)14-25(19)21(27)23-17-9-11-18(28-4)12-10-17/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPAFDQJSHFLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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